AV-412 free base
CAS No.: 451492-95-8
Cat. No.: VC1849948
Molecular Formula: C27H28ClFN6O
Molecular Weight: 507.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 451492-95-8 |
---|---|
Molecular Formula | C27H28ClFN6O |
Molecular Weight | 507.0 g/mol |
IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide |
Standard InChI | InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) |
Standard InChI Key | ZAJXXUDARPGGOC-UHFFFAOYSA-N |
SMILES | CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Canonical SMILES | CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Introduction
Chemical Structure and Properties
AV-412 free base, also known as MP-412 free base, is a quinazoline derivative with dual inhibitory activity against epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.
Molecular Characteristics
AV-412 free base has the following molecular properties:
Property | Value |
---|---|
CAS Number | 451492-95-8 |
Molecular Formula | C27H28ClFN6O |
Molecular Weight | 507.002 g/mol |
IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide |
Stereochemistry | Achiral |
Defined Stereocenters | 0 / 0 |
Charge | 0 |
The compound exhibits a complex molecular structure with multiple functional groups, including a quinazoline core, a chlorofluorophenyl moiety, and a piperazine ring .
Physical and Chemical Properties
AV-412 free base exists as a yellow powder with the following properties:
Property | Value |
---|---|
Appearance | Yellow powder |
Solubility in DMSO | ≥ 50 mg/mL (98.62 mM) |
Purity | >98% |
Storage Conditions | -20°C (3 years), 4°C (2 years) |
In-solution Stability | -80°C (6 months), -20°C (1 month) |
The compound requires proper storage conditions to maintain stability, with recommendations for powder storage at -20°C for optimal shelf life .
Mechanism of Action
AV-412 functions as a potent dual inhibitor targeting both EGFR and ErbB2 tyrosine kinases, making it particularly valuable for addressing resistance mechanisms in cancer treatment.
Primary Targets and Inhibitory Activity
AV-412 demonstrates remarkable inhibitory activity against multiple EGFR variants:
Target | IC50 Value |
---|---|
EGFR (wild type) | 0.75 nM |
EGFR L858R | 0.51 nM |
EGFR T790M | 0.79 nM |
EGFR L858R/T790M | 2.3 nM |
ErbB2 (HER2) | 19 nM |
Abl | 41 nM |
FLT1 | 920 nM |
Src | 2,000 nM |
The compound shows exceptional potency against both wild-type EGFR and clinically relevant mutations, particularly the T790M mutation that confers resistance to first-generation EGFR inhibitors such as erlotinib and gefitinib .
Cellular Signaling Effects
At the cellular level, AV-412 inhibits autophosphorylation of EGFR and ErbB2 with IC50 values of 43 and 282 nM, respectively. This inhibition effectively blocks downstream signaling pathways critical for cancer cell proliferation and survival .
The compound also:
-
Abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors the double mutation of L858R and T790M in EGFR
-
Inhibits epidermal growth factor (EGF)-dependent cell proliferation with an IC50 of 100 nM
-
Induces ubiquitination and degradation of HER2 in SK-BR-3 cells at concentrations of 10 and 30 μM
-
Decreases levels of HER2 and estrogen receptor α (ERα) while increasing levels of Hsp70 in MCF-7 cells
Preclinical Studies
In Vitro Efficacy
AV-412 has demonstrated significant anti-proliferative activity against several cancer cell lines expressing EGFR and/or ErbB2:
-
Effectively inhibits growth of A431 cells (overexpressing EGFR) with an IC50 of 0.1 μM
-
Shows activity against BT-474 cells (overexpressing ErbB2)
-
Demonstrates significant efficacy against the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib
Pharmacological Profile
Selectivity Profile
While AV-412 primarily targets EGFR and ErbB2, it also shows varying degrees of activity against other kinases:
Target Group | IC50 Value | Selectivity |
---|---|---|
EGFR family | 0.5-19 nM | High potency |
Abl | 41 nM | Moderate activity |
FLT1 | 920 nM | Low activity |
Src | 2,000 nM | Low activity |
IRK, MEK1, PKA, PKC | >10,000 nM | Highly selective |
This selectivity profile demonstrates that AV-412 maintains specificity for its primary targets while showing limited activity against unrelated kinases .
Pharmacokinetic Considerations
Clinical Development
Dosing Parameters
Clinical investigations of AV-412 have established the following dosing parameters:
Parameter | Value | Notes |
---|---|---|
Maximum Tolerated Dose (MTD) | 100 mg, 3 times/day | Oral administration |
Highest Studied Dose | 500 mg | Multiple, oral administration |
Alternative Dosing | 400 mg, once weekly | Less effective than more frequent dosing |
These dosing parameters were established in adult patients with advanced cancers, providing guidance for potential future development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume